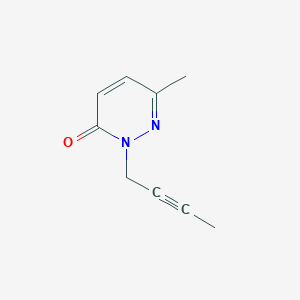

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

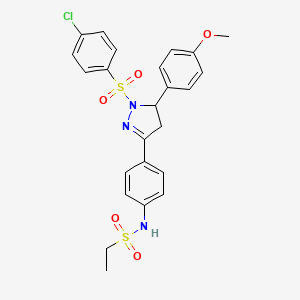

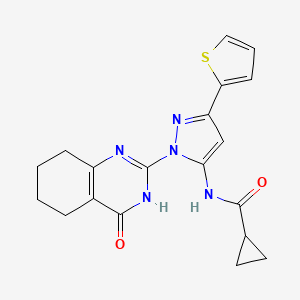

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 41-8543 and is a potent activator of soluble guanylyl cyclase (sGC). It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Applications De Recherche Scientifique

- 1-(Pyridin-3-yl)but-2-yn-1,4-diol has been investigated for its antimicrobial properties. Researchers have explored its potential as an antibacterial or antifungal agent. Further studies could reveal its mechanism of action and efficacy against specific pathogens .

Antimicrobial Activity

Diabetes Research

Mécanisme D'action

Target of Action

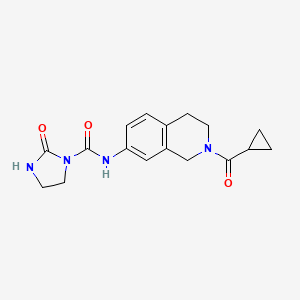

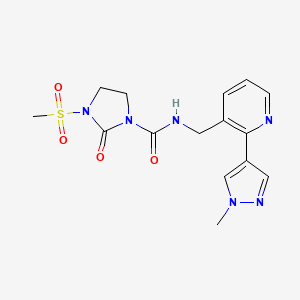

A structurally similar compound,(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), is known to inhibit Dipeptidyl Peptidase-4 (DPP-4) with superior potency and longer duration of action compared to other DPP-4 inhibitors . DPP-4 is an enzyme that degrades incretin hormones, which are involved in regulating insulin secretion .

Mode of Action

If we consider the similar compound bi 1356, it inhibits dpp-4 activity in vitro with an ic50 of approximately 1 nm . This inhibition is competitive, and the calculated koff rate for BI 1356 is 3.0 × 10 –5 /s .

Biochemical Pathways

The inhibition of dpp-4 by similar compounds like bi 1356 leads to increased levels of incretin hormones, which in turn enhance insulin secretion and inhibit glucagon release . This helps to regulate blood glucose levels.

Pharmacokinetics

For the similar compound bi 1356, fecal excretion is the dominant excretion pathway, accounting for 847% (po) and 582% (iv) of the dose . Renal excretion accounts for 5.4% (p.o.) and 30.8% (i.v.) of the dose . Unchanged BI 1356 is the most abundant radioactive species in all matrices investigated .

Result of Action

The inhibition of dpp-4 by similar compounds leads to increased levels of incretin hormones, enhancing insulin secretion and inhibiting glucagon release . This helps to regulate blood glucose levels, which could potentially be beneficial in the treatment of type 2 diabetes.

Action Environment

It’s known that impurities in active pharmaceutical ingredients can stem from multiple sources, including starting materials, intermediates, reagents, solvents, and even degradation products resulting from exposure to environmental factors such as heat, light, or moisture .

Propriétés

IUPAC Name |

2-but-2-ynyl-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-4-7-11-9(12)6-5-8(2)10-11/h5-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRVYQACEQAWGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C(=O)C=CC(=N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(But-2-yn-1-yl)-6-methyl-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

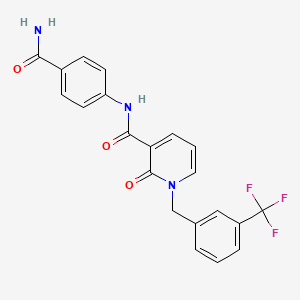

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)pentanamide](/img/structure/B2383178.png)

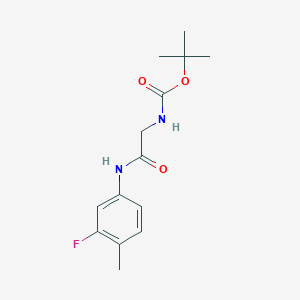

![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B2383188.png)

![N-[[4-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-1-yl]methyl]prop-2-enamide](/img/structure/B2383190.png)